Dopamine D₄ Receptor Affinity: N1‑Methyl vs. N1‑H Benzimidazole Head‑to‑Head Comparison
In a patent disclosure of benzimidazole D₄ antagonists, the 1‑methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole scaffold (Example 1) exhibited a Ki of 12 nM for the human dopamine D₄ receptor, whereas the corresponding N1‑unsubstituted analogue (2‑(4‑phenylpiperazin‑1‑ylmethyl)‑1H‑benzimidazole) showed a Ki of 360 nM under identical assay conditions (displacement of [³H]spiperone from cloned human D₄.4 receptors expressed in CHO cells) [1]. This 30‑fold difference confirms that the N1‑methyl group is essential for high‑affinity D₄ engagement.
| Evidence Dimension | Binding affinity (Ki) for dopamine D₄ receptor |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | 2‑(4‑Phenylpiperazin‑1‑ylmethyl)‑1H‑benzimidazole (N1‑H analogue): Ki = 360 nM |
| Quantified Difference | 30‑fold higher affinity for the N1‑methyl compound |
| Conditions | [³H]spiperone displacement, cloned human D₄.4 receptors, CHO cell membranes |
Why This Matters
Procurement of the N1‑methyl derivative is mandatory for maintaining D₄‑focused SAR; using the unmethylated analogue would require a complete re‑optimization of the lead series.
- [1] Kulagowski, J. J., Leeson, P. D., et al. U.S. Patent 5,792,768. Example 1 (N1-methyl) vs. comparative example (N1-H) Ki values. View Source
